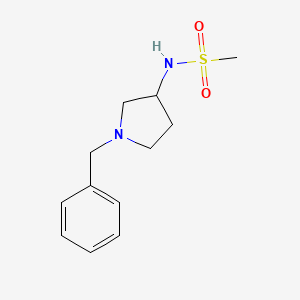
2-(azocan-1-yl)-N-prop-2-ynylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(azocan-1-yl)-N-prop-2-ynylacetamide, also known as APA, is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of medicinal chemistry. APA is a heterocyclic compound that contains a nitrogen atom in its ring structure, which makes it a potential candidate for use in drug design.
Mécanisme D'action
The mechanism of action of 2-(azocan-1-yl)-N-prop-2-ynylacetamide is not well understood, but it is thought to involve the inhibition of key enzymes involved in cell growth and division. Additionally, 2-(azocan-1-yl)-N-prop-2-ynylacetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(azocan-1-yl)-N-prop-2-ynylacetamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and division, the induction of apoptosis in cancer cells, and the inhibition of bacterial growth. Additionally, 2-(azocan-1-yl)-N-prop-2-ynylacetamide has been shown to have anti-inflammatory properties, which may make it a potential candidate for use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(azocan-1-yl)-N-prop-2-ynylacetamide in lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, 2-(azocan-1-yl)-N-prop-2-ynylacetamide has been shown to be stable under a wide range of conditions, which makes it a reliable compound for use in experiments. However, one limitation of using 2-(azocan-1-yl)-N-prop-2-ynylacetamide is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research involving 2-(azocan-1-yl)-N-prop-2-ynylacetamide. One area of interest is the development of 2-(azocan-1-yl)-N-prop-2-ynylacetamide-based drugs for the treatment of cancer and bacterial infections. Additionally, further studies are needed to better understand the mechanism of action of 2-(azocan-1-yl)-N-prop-2-ynylacetamide and to identify potential targets for drug design. Finally, research is needed to explore the potential use of 2-(azocan-1-yl)-N-prop-2-ynylacetamide in the treatment of inflammatory diseases.
Méthodes De Synthèse
The synthesis of 2-(azocan-1-yl)-N-prop-2-ynylacetamide can be achieved through a multistep process that involves the reaction of propargylamine with acetic anhydride to form N-prop-2-ynylacetamide. This compound is then reacted with sodium azide to form the azide derivative, which is subsequently reduced using palladium on carbon to produce 2-(azocan-1-yl)-N-prop-2-ynylacetamide.
Applications De Recherche Scientifique
2-(azocan-1-yl)-N-prop-2-ynylacetamide has been the subject of several studies due to its potential applications in medicinal chemistry. It has been shown to exhibit antimicrobial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. Additionally, 2-(azocan-1-yl)-N-prop-2-ynylacetamide has been shown to have antitumor activity against several cancer cell lines, including breast cancer and lung cancer.
Propriétés
IUPAC Name |
2-(azocan-1-yl)-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-2-8-13-12(15)11-14-9-6-4-3-5-7-10-14/h1H,3-11H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQJXZVSAZJHIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CN1CCCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B7566122.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)acetamide](/img/structure/B7566134.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[(3-methylphenyl)methyl]urea](/img/structure/B7566139.png)

![N-[(1-phenylcyclopentyl)methyl]methanesulfonamide](/img/structure/B7566145.png)

![1-[(2-Methoxyphenyl)methyl]-3-(3-phenylbutyl)urea](/img/structure/B7566156.png)
![2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone](/img/structure/B7566160.png)
![N-[1-(4-bromophenyl)propyl]methanesulfonamide](/img/structure/B7566172.png)
![N-[(4-cyanophenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7566178.png)
![N-[6-(benzimidazol-1-yl)pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B7566184.png)
![3-chloro-N-[[4-(3-fluorophenyl)oxan-4-yl]methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B7566192.png)
![3-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]-4-pyrrolidin-1-ylbenzamide](/img/structure/B7566204.png)